2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide
CAS No.:
Cat. No.: VC16323433
Molecular Formula: C23H30N2O4
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30N2O4 |
|---|---|
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | 2-[6-[(4-benzylpiperidin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C23H30N2O4/c1-17(2)24-23(27)16-29-22-15-28-20(13-21(22)26)14-25-10-8-19(9-11-25)12-18-6-4-3-5-7-18/h3-7,13,15,17,19H,8-12,14,16H2,1-2H3,(H,24,27) |
| Standard InChI Key | JVPSQYTVWZOZDY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)COC1=COC(=CC1=O)CN2CCC(CC2)CC3=CC=CC=C3 |
Introduction
2-({6-[(4-Benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide is a complex organic compound featuring a pyran ring, a piperidine moiety, and an acetamide group. This compound is of interest in medicinal chemistry due to its potential for diverse biological activities. The synthesis typically involves multi-step organic reactions, requiring careful control of reaction conditions to ensure high yields and purity of the final product.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyran ring and subsequent modifications to introduce the piperidine and acetamide functionalities. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high purity and yield.
Comparison with Similar Compounds
Similar compounds, such as 2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide, share structural features like the pyran ring and piperidine moiety but differ in their functional groups. For example, the latter has a phenyl group instead of a propan-2-yl group, which may influence its biological activity and interactions with biological targets.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-({6-[(4-Benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide | Pyran ring, piperidine, acetamide | Potential biological activities, exact mechanisms not detailed |
| 2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide | Pyran ring, piperidine, phenylacetamide | Potential pharmacological properties due to structural features |
Future Research Directions
Further research is needed to fully understand the biological activities and potential applications of 2-({6-[(4-Benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide. This includes detailed in vitro and in vivo studies to elucidate its mechanism of action and potential therapeutic uses. Additionally, structural modifications could be explored to enhance its biological activity or reduce potential side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume